molecular formula C12H11N3O B3034001 4-amino-N-pyridin-4-ylbenzamide CAS No. 13160-61-7

4-amino-N-pyridin-4-ylbenzamide

Cat. No.: B3034001
CAS No.: 13160-61-7
M. Wt: 213.23 g/mol
InChI Key: OFDWCWIFJWMZAS-UHFFFAOYSA-N
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Description

4-amino-N-pyridin-4-ylbenzamide is an organic compound with the molecular formula C12H11N3O. It is a derivative of benzamide where the amine group is substituted at the fourth position of the benzene ring, and the pyridine ring is attached to the nitrogen atom of the amide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-pyridin-4-ylbenzamide typically involves the reaction of 4-aminobenzoyl chloride with 4-aminopyridine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-pyridin-4-ylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-amino-N-pyridin-4-ylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-N-pyridin-4-ylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-pyridin-2-ylbenzamide
  • 4-amino-N-pyridin-3-ylbenzamide
  • 4-amino-N-pyridin-5-ylbenzamide

Uniqueness

4-amino-N-pyridin-4-ylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the pyridine ring and the amine group influences its reactivity and interaction with biological targets, making it a valuable compound in research and development.

Properties

IUPAC Name

4-amino-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c13-10-3-1-9(2-4-10)12(16)15-11-5-7-14-8-6-11/h1-8H,13H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDWCWIFJWMZAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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